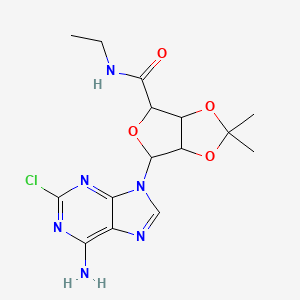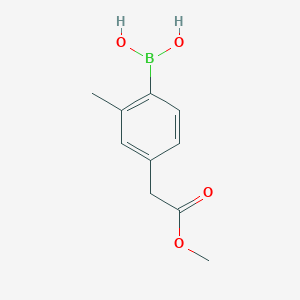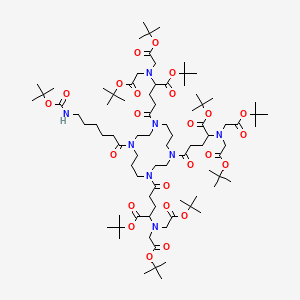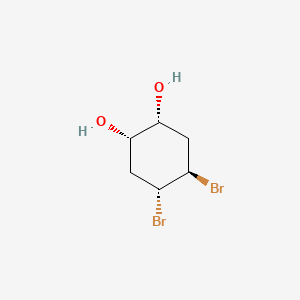
(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-1,2-cyclohexanediol is an organic compound with the molecular formula C6H10Br2O2 It is a disubstituted cyclohexane derivative, where two bromine atoms are attached to the 4th and 5th positions, and two hydroxyl groups are attached to the 1st and 2nd positions of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1,2-cyclohexanediol typically involves the bromination of 1,2-cyclohexanediol. The reaction is carried out by treating 1,2-cyclohexanediol with bromine (Br2) in an appropriate solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3), under controlled conditions. The reaction proceeds via electrophilic addition, where the bromine atoms add to the double bond of the cyclohexane ring, resulting in the formation of 4,5-dibromo-1,2-cyclohexanediol.
Industrial Production Methods
Industrial production methods for 4,5-dibromo-1,2-cyclohexanediol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4,5-Dibromo-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form 1,2-cyclohexanediol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkyl halides (R-X) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,5-dibromo-1,2-cyclohexanedione or 4,5-dibromo-1,2-cyclohexanecarboxylic acid.
Reduction: Formation of 1,2-cyclohexanediol.
Substitution: Formation of various substituted cyclohexanediols depending on the nucleophile used.
科学的研究の応用
4,5-Dibromo-1,2-cyclohexanediol has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5-dibromo-1,2-cyclohexanediol involves its interaction with molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, which contribute to its biological and chemical activities. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
4,5-Dibromo-1,2-cyclohexanediol can be compared with other disubstituted cyclohexane derivatives, such as:
1,2-Dibromo-1,2-cyclohexanediol: Similar structure but with bromine atoms at different positions.
4,5-Dichloro-1,2-cyclohexanediol: Similar structure but with chlorine atoms instead of bromine.
4,5-Diiodo-1,2-cyclohexanediol: Similar structure but with iodine atoms instead of bromine.
特性
分子式 |
C6H10Br2O2 |
|---|---|
分子量 |
273.95 g/mol |
IUPAC名 |
(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H10Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h3-6,9-10H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChIキー |
PDKOZGHNDDCFPN-KAZBKCHUSA-N |
異性体SMILES |
C1[C@H]([C@H](C[C@H]([C@@H]1Br)Br)O)O |
正規SMILES |
C1C(C(CC(C1Br)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
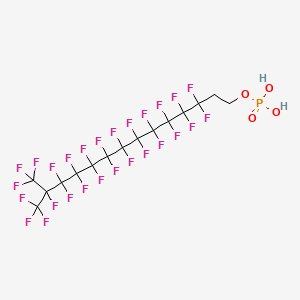
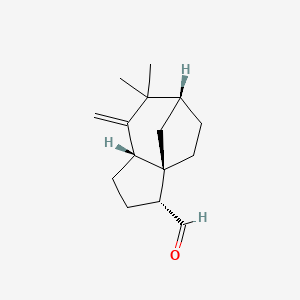

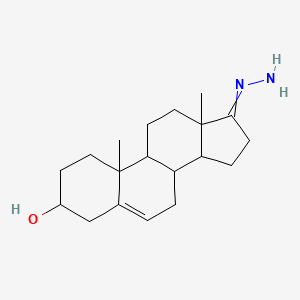
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
